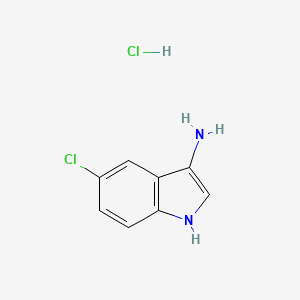

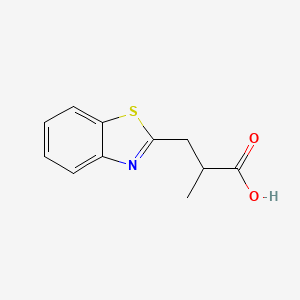

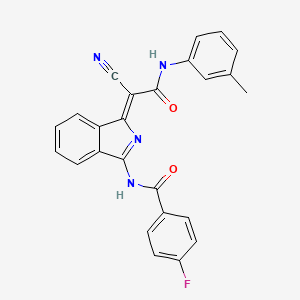

![molecular formula C20H21N3O4 B2997367 Ethyl 5-(3-(4-methoxyphenyl)propanamido)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1396864-75-7](/img/structure/B2997367.png)

Ethyl 5-(3-(4-methoxyphenyl)propanamido)pyrazolo[1,5-a]pyridine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Ethyl 5-(3-(4-methoxyphenyl)propanamido)pyrazolo[1,5-a]pyridine-3-carboxylate” is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest due to their antitrypanosomal activity .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves the condensation of aminopyrazole with formylated active proton compounds . This process can be facilitated by ultrasound irradiation, which offers several advantages such as shorter reaction time, higher yields, milder conditions, and environmental friendliness .Molecular Structure Analysis

The molecular structure of “Ethyl 5-(3-(4-methoxyphenyl)propanamido)pyrazolo[1,5-a]pyridine-3-carboxylate” can be characterized by techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis

The chemical reactions involving “Ethyl 5-(3-(4-methoxyphenyl)propanamido)pyrazolo[1,5-a]pyridine-3-carboxylate” could involve the formation of corresponding 4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitriles via the intermediacy of the aza-Michael adduct .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- This compound and its derivatives have been synthesized through methods like Claisen condensation and Knorr cyclization starting from 1-(4-methoxyphenyl)ethanone and diethyl oxalate. These processes yield various pyrazole hydrazones compounds, which are further characterized by elemental analysis, infrared spectrum, and 1H NMR (Huang Jie-han, 2008).

Chemical Reactions and Derivatives

- The compound's versatility is highlighted in reactions leading to diverse derivatives, including 1,6-diazanaphthalene and pyrazolo[1,5-a]pyrimidine derivatives, which are synthesized through reactions with various reagents such as hydrazine hydrate and acetylacetone. These reactions underscore the compound's potential in creating a wide range of chemical entities (A. A. Harb et al., 1989), (Ashraf S. Hassan et al., 2014).

Regioselective Synthesis

- Research has also focused on regioselective routes to synthesize 3-alkyl-1-aryl-1H-pyrazole-5-carboxylates, demonstrating the synthetic versatility and the ability to obtain specific regioisomers through controlled reactions (W. Ashton & G. Doss, 1993).

Catalytic and Green Chemistry Approaches

- The use of ultrasound irradiation in the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates from ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates and 2,4-dichlorophenyl hydrazine hydrochloride demonstrates an efficient and regioselective methodology, highlighting the role of green chemistry techniques in modern synthesis (P. Machado et al., 2011).

Crystallographic and Spectroscopic Studies

- Crystallographic and spectroscopic studies provide detailed insights into the structure and properties of these compounds. For instance, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate has been analyzed through single crystal X-ray diffraction and density functional theory, offering a comprehensive understanding of its molecular geometry and electronic structure (S. Viveka et al., 2016).

Mecanismo De Acción

While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . This suggests that “Ethyl 5-(3-(4-methoxyphenyl)propanamido)pyrazolo[1,5-a]pyridine-3-carboxylate” might also exhibit similar activities.

Propiedades

IUPAC Name |

ethyl 5-[3-(4-methoxyphenyl)propanoylamino]pyrazolo[1,5-a]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4/c1-3-27-20(25)17-13-21-23-11-10-15(12-18(17)23)22-19(24)9-6-14-4-7-16(26-2)8-5-14/h4-5,7-8,10-13H,3,6,9H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCDVNFBGRQXYBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)CCC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(3-(4-methoxyphenyl)propanamido)pyrazolo[1,5-a]pyridine-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

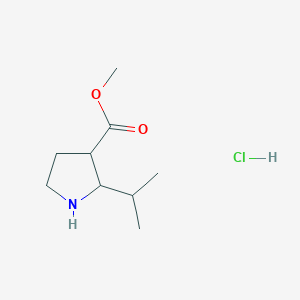

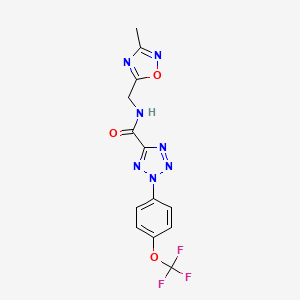

![1-[Tert-butyl(dimethyl)silyl]indole-5-thiol](/img/structure/B2997284.png)

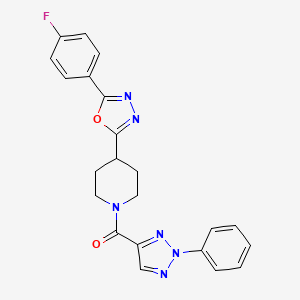

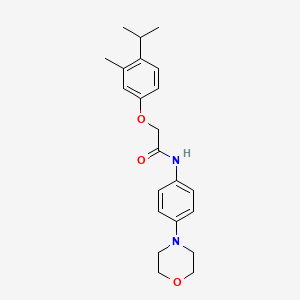

![1-[4-(Difluoromethoxy)phenyl]pyrrole-2,5-dione](/img/structure/B2997289.png)

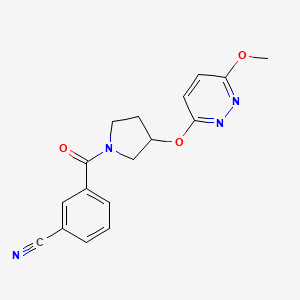

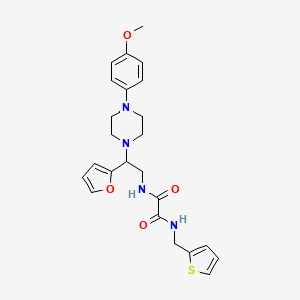

![2-Chloro-N-[(1-hydroxy-3,4-dihydro-2H-naphthalen-1-YL)methyl]pyridine-3-carboxamide](/img/structure/B2997290.png)

![1-(benzo[d]thiazol-2-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2997291.png)